molecular formula C10H17F2N B1415229 N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine CAS No. 1866063-09-3

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Cat. No.: B1415229
CAS No.: 1866063-09-3
M. Wt: 189.25 g/mol
InChI Key: JCRRGCUAAVNQAV-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a chemical compound with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol . It features a 4,4-difluorocyclohexylamine core, a motif often utilized in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, such as their polarity, metabolic stability, and conformational geometry. The cyclopropylmethyl moiety attached to the amine nitrogen is a common pharmacophore found in compounds targeting various biological pathways, including inhibitors of aminoacyl-tRNA synthetases—a class of enzymes that are promising targets for the development of novel anti-infective agents, particularly for diseases like tuberculosis . This specific amine is a valuable building block in organic synthesis and drug discovery research. It can be used to generate analogs for structure-activity relationship (SAR) studies or as an intermediate in constructing more complex molecules. Its structure suggests potential application in the exploration of protease inhibitors, G-protein-coupled receptor (GPCR) ligands, and other therapeutically relevant targets where such hydrophobic, conformationally restricted amines are key. Researchers can leverage this compound to develop novel chemical entities for hit-to-lead optimization campaigns. The product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N/c11-10(12)5-3-9(4-6-10)13-7-8-1-2-8/h8-9,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRRGCUAAVNQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclopropyl Cyanide Intermediates

A prominent route involves the formation of cyclopropyl cyanide derivatives, which are subsequently transformed into the target amine:

  • Step 1: Formation of Cyclopropyl Cyanide

    The process begins with the reaction of allylic chlorides with hydrogen bromide in the presence of free radical initiators such as benzoyl peroxide, under controlled temperature (preferably between 40°C and 70°C) and pressure conditions (1-10 atmospheres). This reaction yields an anti-Markownikoff addition product, 1-bromo-3-chloropropane, which can be further reacted with a metal cyanide (e.g., sodium cyanide) to produce gamma-cyclopropyl nitrile derivatives.

  • Step 2: Hydrolysis or Reduction to Cyclopropylmethylamine

    The cyclopropyl nitrile is then subjected to catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) to generate the cyclopropylmethylamine. This step is optimized to prevent ring opening or unwanted side reactions.

  • Step 3: Functionalization with Fluorine

    The fluorination at the 4,4-position of the cyclohexane ring is achieved via selective fluorination techniques, such as electrophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or via deoxyfluorination protocols, ensuring the incorporation of two fluorine atoms at the 4-position.

  • Step 4: Alkylation with Cyclopropylmethyl Group

    The final step involves N-alkylation of the amine with cyclopropylmethyl halides or related electrophiles, under basic conditions, to afford N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine.

Radical-Mediated Alkylation and Fluorination

An alternative approach employs radical chemistry:

  • Radical initiation using peroxides or UV light facilitates the addition of fluorinated radicals to cyclohexane precursors.
  • The cyclopropylmethyl radical can be generated in situ from cyclopropylmethyl halides or nitriles, reacting with fluorinated cyclohexane derivatives.
  • Subsequent amine functionalization is achieved through nucleophilic substitution or reductive amination, yielding the target compound.

This method benefits from high selectivity under controlled radical conditions, minimizing side reactions.

Direct N-Alkylation of Cyclohexanamine Derivatives

A more straightforward method involves:

  • Starting with 4,4-difluorocyclohexan-1-one or cyclohexanone derivatives bearing fluorines at the 4-position.
  • Conversion to the corresponding cyclohexan-1-amine via reductive amination.
  • N-alkylation with cyclopropylmethyl halides or sulfonates in the presence of bases like potassium carbonate or sodium hydride, under inert atmosphere, to install the cyclopropylmethyl group.

Key Reaction Conditions and Data

Step Reagents Conditions Yield Notes
Allylic chloride + HBr Benzoyl peroxide, alcohol solvent 40-70°C, 1-10 atm High Radical initiation, anti-Markownikoff addition
Cyanide addition Metal cyanide Reflux, 3 hours Moderate to high Selective gamma-cyanation
Hydrogenation Pd/C, H2 Room temperature, atmospheric pressure High Converts nitrile to amine
Fluorination DAST or similar -20°C to room temp Variable Ensures selective fluorination at 4,4-positions
Alkylation Cyclopropylmethyl halide Base, inert atmosphere Good Final N-alkylation step

Research Findings and Notes

  • The patent US3847985A describes a process for preparing cyclopropylmethyl alkyl amines via allylic halides and nitrile intermediates, emphasizing the importance of controlled radical reactions and fluorination techniques.
  • The European patent EP4076650NWB1 details methods for synthesizing cyclopropyl derivatives with fluorination, highlighting the use of electrophilic fluorinating agents and catalytic hydrogenation.
  • The process avoids the use of metal hydrides, favoring hydrogenation and radical reactions, which are safer and more scalable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Scientific Research Applications

Central Nervous System Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Research indicates that it may enhance synaptic plasticity and support cognitive functions such as learning and memory. This is particularly relevant for conditions like Alzheimer’s disease and other forms of dementia where synaptic function is compromised .

Antiviral Activity

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine has shown promise as an antiviral agent, particularly against retroviruses such as HIV. Its mechanism involves modulation of the CCR5 receptor, which is crucial for viral entry into host cells. Compounds that act on this receptor have been noted for their potential to prevent infection by blocking the virus's ability to bind to the receptor .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or psoriasis .

Clinical Trials

Several clinical trials have explored the efficacy of compounds similar to this compound in treating HIV and CNS disorders. For example, studies have reported improvements in cognitive function among patients receiving treatments that include CCR5 antagonists .

Laboratory Studies

In vitro studies have demonstrated that compounds targeting the CCR5 receptor can significantly reduce viral load in infected cell cultures. These findings support the potential use of this compound in developing new antiviral therapies .

Summary Table of Applications

Application AreaPotential UseMechanism of Action
Central Nervous System DisordersTreatment for Alzheimer’s diseaseEnhances synaptic plasticity
Antiviral ActivityHIV preventionCCR5 receptor modulation
Anti-inflammatory PropertiesTreatment for rheumatoid arthritisModulates immune response

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the difluorocyclohexane ring contribute to its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its target .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Cyclohexane 4,4-difluoro; cyclopropylmethyl Moderate lipophilicity, rigid N-substituent
4,4-Difluoro-N-methylcyclohexan-1-amine Cyclohexane 4,4-difluoro; methyl Higher solubility, lower steric bulk
Naltrexone Hydrochloride Morphinan Cyclopropylmethyl; epoxy dihydroxy Opioid receptor antagonist
N,N-Dimethylcyclohexylamine Cyclohexane Dimethylamine Increased basicity, hydrophilic

Biological Activity

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, with the CAS number 2168042-94-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17F2N
  • Molecular Weight : 189.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclohexane derivatives. The general synthetic pathway includes:

StepReagents/ConditionsProduct
1Cyclohexane + Fluorinating agent4,4-Difluorocyclohexane
2Cyclopropylmethyl amine + 4,4-DifluorocyclohexaneThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.

Case Studies and Research Findings

Research has indicated that this compound exhibits various biological activities:

  • Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in mood disorders.
  • Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers in vitro and in vivo models, indicating its potential as an anti-inflammatory agent.

Pharmacological Profiles

The pharmacological profiles of this compound have been compared with structurally similar compounds to understand its unique properties:

Compound NameStructural FeaturesUnique Properties
N-(cyclobutylmethyl)-4,4-difluorocyclohexan-1-amineCyclobutyl group instead of cyclopropylDifferent metabolic pathways
N-(cyclopentylmethyl)-4-fluorocyclohexan-1-amineCyclopentyl groupPotentially different pharmacological profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, and how are intermediates validated?

  • Answer : A key method involves sequential nucleophilic substitutions and coupling reactions. For example, in a 2023 patent, N-(cyclopropylmethyl) derivatives were synthesized via microwave-assisted cyanation using Zn(CN)₂ and Pd(PPh₃)₄ as catalysts in DMF at 130°C. Intermediates were validated via ¹H-NMR (e.g., cyclopropane protons at δ 0.5–1.2 ppm) and TLC (Rf = 0.3 in PE:EtOAc = 3:1). Final products were purified via silica gel chromatography (16% EtOAc in PE) .

Q. How is the purity and structural integrity of this compound confirmed in academic settings?

  • Answer : Purity is assessed using TLC and HPLC, while structural confirmation relies on ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS). For fluorinated analogs like 4,4-difluorocyclohexane, ¹⁹F-NMR is critical to verify substitution patterns (e.g., two equivalent fluorine atoms at δ -110 to -120 ppm) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for fluorinated cyclohexane derivatives, and how are they addressed?

  • Answer : Fluorine’s electronegativity can hinder nucleophilic substitutions. In the synthesis of 4,4-difluorocyclohexan-1-amine, low yields (e.g., 31% in final coupling steps) are mitigated by using polar aprotic solvents (DMF) and microwave irradiation to enhance reaction kinetics. Catalyst loading (e.g., 10 mol% Pd) and stoichiometric adjustments (e.g., Zn(CN)₂ in excess) also improve efficiency .

Q. How do steric and electronic effects of the cyclopropylmethyl group influence the compound’s reactivity in further functionalization?

  • Answer : The cyclopropylmethyl group introduces steric hindrance, slowing reactions at the amine center. However, its electron-donating nature stabilizes intermediates during coupling (e.g., with pyrazine rings). Computational studies (DFT) suggest that the cyclopropane ring’s strain increases electrophilicity at the adjacent carbon, aiding in nucleophilic attacks .

Q. What contradictory data exist in characterizing fluorinated cyclohexane derivatives, and how are these resolved?

  • Answer : Discrepancies in ¹H-NMR splitting patterns (e.g., cyclohexane chair vs. boat conformers) are resolved via variable-temperature NMR. For 4,4-difluorocyclohexane, axial-equatorial fluorine arrangements can lead to unexpected coupling constants (³JHF), requiring 2D-NOESY to confirm spatial proximity of protons .

Q. How are structure-activity relationships (SARs) explored for this compound analogs in medicinal chemistry?

  • Answer : SAR studies involve systematic substitutions:

  • Fluorine position : 4,4-difluoro vs. 3,3-difluoro analogs alter lipophilicity (logP) and membrane permeability.
  • Cyclopropane modification : Replacing cyclopropylmethyl with neopentyl groups reduces metabolic stability in liver microsome assays.
    Data from X-ray crystallography (e.g., Acta Cryst. E) reveal how fluorine atoms influence binding to targets like kinase enzymes .

Methodological Guidance

Q. What strategies are employed to enhance the scalability of multi-step syntheses involving fluorinated amines?

  • Answer : Flow chemistry is prioritized for hazardous steps (e.g., fluorinations), while telescoping reactions (e.g., coupling without isolating intermediates) reduce purification steps. For example, in a 2023 protocol, three steps were combined in a single reactor by adjusting pH and solvent polarity .

Q. How is computational modeling integrated into the design of fluorinated cyclohexane derivatives?

  • Answer : Molecular dynamics (MD) simulations predict conformational flexibility of the 4,4-difluorocyclohexane ring, while docking studies (AutoDock Vina) optimize interactions with biological targets. QSAR models correlate fluorine substitution patterns with IC₅₀ values in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
Reactant of Route 2
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N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

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